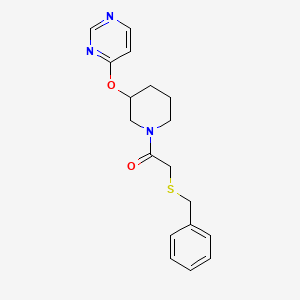![molecular formula C20H13FN4O B2364711 1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 799790-32-2](/img/structure/B2364711.png)
1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline, also known as FMFQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMFQ is a member of the imidazoquinoxaline family, which has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Synthesis and Antitubercular Activity
Imidazoquinoxaline derivatives have been synthesized and evaluated for their antitubercular properties. For example, a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential for the treatment of tuberculosis (S. Kantevari et al., 2011).
Antitumor Applications
New imidazo[1,2-a]quinoxaline analogues have shown promise in antitumor activities, with high activities observed against A375 cells in vitro. Such derivatives were synthesized through a bimolecular condensation process, indicating potential applications in cancer research (Carine Deleuze-Masquefa et al., 2009).
Fluorescence Studies
The fluorescence properties of imidazoquinoxaline derivatives have been extensively studied, indicating their potential as efficient fluorophores in biochemistry and medicine. These compounds' absorption and emission spectra reveal their utility in studying various biological systems (C. Patinote et al., 2017).
Chemical Synthesis and Transformation
Research into the synthesis and transformations of imidazoquinoxaline derivatives highlights their versatility and the possibility of generating novel compounds with significant biological activities. These studies provide a foundation for future research on the specific compound (I. Aleksanyan et al., 2013).
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O/c1-12-8-9-13(11-14(12)21)25-19(17-7-4-10-26-17)24-18-20(25)23-16-6-3-2-5-15(16)22-18/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKZNWWTABKCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)


![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)


![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)
